YO-PRO-3

fluorescence microscopy multiplex imaging flow cytometry

Select YO-PRO-3 (CAS 157199-62-7) for far-red nucleic acid detection (Ex/Em 612/631 nm) with minimal BrdU interference in cell cycle analysis. Ideal for 3-color immunofluorescence and dead cell discrimination. Achieve low background via 20- to 200-fold DNA binding enhancement. Suitable for 594 nm lasers in flow cytometry and microscopy. Supplied as a high-purity solid or 1 mM DMSO solution.

Molecular Formula C26H31I2N3O
Molecular Weight 655.4 g/mol
Cat. No. B12369680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYO-PRO-3
Molecular FormulaC26H31I2N3O
Molecular Weight655.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]
InChIInChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyZVUUXEGAYWQURQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YO-PRO-3 (trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide) – A Monomeric Cyanine Dye for Far-Red Nucleic Acid Staining


YO-PRO-3 (CAS 157199-62-7) is an unsymmetrical monomeric cyanine dye belonging to the benzoxazole-quinoline class, characterized as a cell-impermeant far-red fluorescent nucleic acid stain [1]. It is essentially non-fluorescent in aqueous solution but undergoes a substantial fluorescence enhancement upon intercalation into double-stranded DNA . Structurally, it consists of a 1,3-benzoxazol-2-yl moiety and a quinolinium-4-yl moiety connected by a trimethine bridge, with a trimethylammoniopropyl side chain that imparts a net +2 charge and contributes to DNA affinity .

Why Generic Substitution of YO-PRO-3 with Other Cyanine Nucleic Acid Stains Fails in Multiparametric Assays


Monomeric cyanine nucleic acid stains exhibit pronounced differences in spectral properties, fluorescence enhancement ratios, and DNA-binding characteristics that preclude simple interchangeability. YO-PRO-3 occupies a specific spectral niche (far-red, excitation/emission maxima ~612/631 nm) that is distinct from the green-emitting YO-PRO-1 (~491/509 nm) and the deep far-red TO-PRO-3 (~642/661 nm) . Moreover, the "3-series" dyes (including YO-PRO-3) display a 20- to 200-fold fluorescence enhancement upon DNA binding, whereas the "1-series" dyes exhibit a 400- to 1,800-fold enhancement . These quantitative differences directly impact signal-to-background ratios, multiplex compatibility, and the ability to resolve specific cellular compartments in imaging and flow cytometry workflows. Substituting without accounting for these parameters can lead to spectral overlap, reduced sensitivity, or misinterpretation of staining patterns.

Quantitative Differentiation Evidence for YO-PRO-3 Against Closest Analogs


Spectral Positioning: YO-PRO-3 Fills the Far-Red Niche Between Green YO-PRO-1 and Deep Far-Red TO-PRO-3

YO-PRO-3 exhibits excitation/emission maxima of 612/631 nm when bound to nucleic acid, which is intermediate between YO-PRO-1 (491/509 nm) and TO-PRO-3 (642/661 nm) . This spectral position enables excitation with 594 nm He-Ne lasers and compatibility with far-red filter sets, while minimizing overlap with commonly used green fluorophores (e.g., FITC, Alexa Fluor 488) and deep-red dyes (e.g., Alexa Fluor 647) .

fluorescence microscopy multiplex imaging flow cytometry

Extinction Coefficient: YO-PRO-3 Matches TO-PRO-3 Brightness While Offering Distinct Spectral Benefits

The molar extinction coefficient of DNA-bound YO-PRO-3 is 100,100 cm⁻¹M⁻¹, which is nearly identical to that of TO-PRO-3 (102,000 cm⁻¹M⁻¹) and substantially higher than YO-PRO-1 (52,000 cm⁻¹M⁻¹) . The dimeric analog YOYO-3 exhibits a higher extinction coefficient (167,000 cm⁻¹M⁻¹) but with a different molecular structure and binding mode .

fluorescence spectroscopy nucleic acid quantification assay sensitivity

Quantum Yield: YO-PRO-3 Offers Balanced Brightness with Reduced Background Signal

The fluorescence quantum yield of YO-PRO-3 when bound to DNA is 0.16, which is lower than that of YO-PRO-1 (0.44) but higher than TO-PRO-3 (0.11) . The dimeric YOYO-3 has a quantum yield of 0.15, which is comparable to YO-PRO-3 . The lower quantum yield of the 3-series relative to the 1-series contributes to a reduced background signal from unbound dye, as fluorescence enhancement is less pronounced.

fluorescence quantum yield signal-to-noise ratio low-background imaging

DNA Specificity: YO-PRO-3 Exclusively Stains Nuclear DNA, Avoiding Cytoplasmic RNA Contamination

In a systematic comparison of 20 nucleic acid stains for laser confocal microscopy, YO-PRO-3 was found to strongly and specifically stain nuclear DNA without co-staining cytoplasmic or nucleolar RNA [1]. In contrast, propidium iodide (PI) stained nuclear DNA with simultaneous staining of RNA, and YO-PRO-1 weakly co-stained cytoplasmic and nucleolar RNAs [2]. TO-PRO-3 also specifically stained DNA but exhibited rapid photobleaching [1].

nuclear counterstaining DNA specificity confocal microscopy

Photostability: YO-PRO-3 Bleaching is Manageable with Standard Anti-Fade Reagents

YO-PRO-3 bleaches relatively rapidly under continuous illumination [1], which is a known limitation of many cyanine dyes. However, a direct comparative study demonstrated that the anti-bleaching reagents PPDA (p-phenylenediamine) and DABCO (1,4-diazabicyclo[2.2.2]octane) effectively prevent photobleaching of YO-PRO-3 [2]. In the same study, SYTOX Green photobleaching was accelerated by DABCO, indicating a divergent response to anti-fade additives [2]. High fluorescence stability over extended acquisition periods was also reported for YO-PRO-3 in a FISH study, comparable to that of TO-PRO-3, YOYO-3, and Syto-59 [3].

photobleaching anti-fade reagents live-cell imaging

BrdU Insensitivity: YO-PRO-3 Enables Cell Cycle Studies Without BrdU-Dependent Fluorescence Interference

YO-PRO-3 exhibits no sensitivity to bromodeoxyuridine (BrdU) incorporation, a property shared with TO-PRO-1 but distinct from TO-PRO-3, which shows BrdU-dependent fluorescence enhancement [1]. YOYO-3 and TO-PRO-5 exhibit only very little BrdU sensitivity compared to TO-PRO-3 [1]. This differential BrdU response has been exploited to develop dual-laser flow cytometry assays for cell cycle kinetics without requiring ultraviolet lasers .

cell cycle analysis BrdU labeling flow cytometry

Recommended Research and Industrial Applications for YO-PRO-3 Based on Quantitative Differentiation Evidence


Three-Color Immunofluorescence Microscopy with Far-Red Nuclear Counterstain

YO-PRO-3's excitation/emission maxima at 612/631 nm allow it to serve as a distinct far-red nuclear counterstain in three-color immunofluorescence experiments. When combined with FITC (green) and rhodamine (red) immunolabeling, YO-PRO-3 provides clean nuclear segmentation without spectral overlap [1]. This configuration is validated by the finding that SYBR Green I (green), YO-PRO-3 (red), and TO-PRO-3 (far-red) were best suited for multicolor nuclear counter-staining [1].

BrdU-Based Cell Proliferation Assays Requiring BrdU-Insensitive Nuclear Stain

In dual-laser flow cytometry assays designed to monitor cell cycle kinetics using BrdU incorporation, YO-PRO-3 is an ideal counterstain because it shows no BrdU-dependent fluorescence enhancement [2]. This property contrasts sharply with TO-PRO-3, which exhibits a strong BrdU response, and enables accurate cell cycle analysis without ultraviolet lasers . The YO-PRO-3/BrdU combination provides a robust workflow for proliferation studies.

Fixed-Cell Nuclear Staining in High-Content Imaging with Anti-Fade Mounting Media

For high-content imaging of fixed cells requiring extended acquisition times, YO-PRO-3 can be effectively stabilized using PPDA- or DABCO-containing anti-fade mounting media [3]. Its exclusive DNA specificity ensures that only nuclear signals are captured, without RNA contamination [4]. The high extinction coefficient (100,100 cm⁻¹M⁻¹) provides sufficient brightness even with shorter exposure times , making it suitable for automated microscopy platforms.

Dead Cell Discrimination in Viability Assays Using 594 nm Excitation Sources

YO-PRO-3 is cell-impermeant and thus selectively labels nuclei of dead or membrane-compromised cells . Its spectral properties align with 594 nm laser lines commonly found on flow cytometers and confocal microscopes. The 20- to 200-fold fluorescence enhancement upon DNA binding ensures a low background signal from extracellular dye , enabling clear discrimination between live and dead populations in viability assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for YO-PRO-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.